molecular formula C6H6N4O4 B2833416 4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 147194-39-6

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2833416
CAS No.: 147194-39-6
M. Wt: 198.138
InChI Key: KMFKULVKANONEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C6H6N4O4 and its molecular weight is 198.138. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and NO-Generating Property : A study by Sako et al. (1998) describes the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their ability to generate nitric oxide (NO) in the presence of thiols under physiological conditions. This highlights its potential in biochemical applications where NO generation is crucial (Sako et al., 1998).
  • Synthesis Techniques : Yoneda and Sakuma (1973) provide methods for synthesizing derivatives of this compound, such as 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide, offering insights into chemical processes for its production (Yoneda & Sakuma, 1973).

Biological and Medicinal Applications

  • Antimicrobial Activity : El-sayed et al. (2017) investigated the antimicrobial properties of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including oxadiazole-2-thiol, demonstrating moderate to outstanding activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (El-sayed et al., 2017).
  • Electrochemical Studies : Research by Dryhurst (1976) on the electrochemical oxidation of related compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione at the pyrolytic graphite electrode contributes to understanding the electrochemical properties of these compounds, which is essential for applications in electrochemistry and sensor technologies (Dryhurst, 1976).

Agricultural Applications

  • Herbicide Development : Muehlebach et al. (2009) explored derivatives of 3-hydroxy-4-phenyl-5-oxo-pyrazolines, including those incorporating oxadiazepane rings like pinoxaden, for use as herbicides in cereal crops. This showcases the compound's utility in agricultural chemistry (Muehlebach et al., 2009).

Advanced Material Synthesis

  • Structural and Spectral Studies : Zahedifar et al. (2016) synthesized 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives and characterized them using various spectral techniques, contributing to the knowledge base for developing advanced materials with specific properties (Zahedifar et al., 2016).

Properties

IUPAC Name

4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFKULVKANONEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C2=NON=C2C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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